molecular formula C5H9ClO3S B8705110 Methyl2-(2-chloroethylsulfinyl)acetat

Methyl2-(2-chloroethylsulfinyl)acetat

Cat. No.: B8705110
M. Wt: 184.64 g/mol
InChI Key: QCASOZFALSMYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl2-(2-chloroethylsulfinyl)acetat is a useful research compound. Its molecular formula is C5H9ClO3S and its molecular weight is 184.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H9ClO3S

Molecular Weight

184.64 g/mol

IUPAC Name

methyl 2-(2-chloroethylsulfinyl)acetate

InChI

InChI=1S/C5H9ClO3S/c1-9-5(7)4-10(8)3-2-6/h2-4H2,1H3

InChI Key

QCASOZFALSMYCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Chloro-peroxybenzoic acid (81%, 4.7 g, 0.022 mole) was added to the title compound of Example 10 (3.7 g, 0.022 mole) in cold (5° C.) methylene chloride (75 ml) stirred for 30 minutes and cooled in a refrigerator for 48 hours. After removing the solid by filtration, a saturated solution of sodium thiosulfate (30 ml) was added and the mixture stirred for 15 minutes. The layers were separated and the organic layer was washed with saturated sodium bicarbonate (2×50 ml), dried over sodium sulfate, filtered and the solvent removed on a rotary evaporator. The residue was crystallized from ethyl acetate and hexane to give a white solid which was identified as the title compound by its NMR and IR spectra.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Chloro-peroxybenzoic acid (81%, 4.7 g, 0.022 mole) was added to the title compound of Example 10 (3.7 g, 0.022 mole) in cold (5° C.) methylene chloride (75 ml) stirred for 30 minutes and cooled in a refrigerator for 48 hours. After removing the solid by filtration, a saturated solution of sodium thiosulfate (30 ml) was added and the mixture stirred for 15 minutes. The layers were separated and the organic layer was washed with saturated sodium bicarbonate (2×50 ml), dried over sodium sulfate, filtered and the solvent removed on a rotary evaporator. The residue was crystallized from ethyl acetate and hexane to give a white solid which was identified as the title compound by its NMR and IR spectra.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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